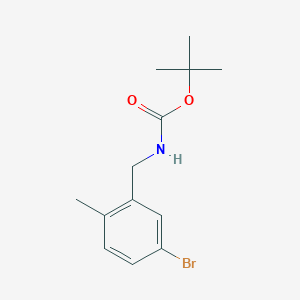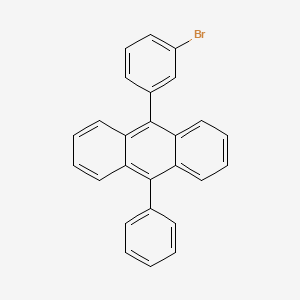
9-(3-Bromophenyl)-10-phenylanthracene
概要
説明
9-(3-Bromophenyl)-10-phenylanthracene, also known as 9-BPPA, is a synthetic, fluorescent polycyclic aromatic hydrocarbon (PAH) compound that has been extensively studied in scientific research due to its unique properties. 9-BPPA is composed of two fused aromatic rings, one phenyl ring and one anthracene ring, connected by a bromine atom. It is a planar molecule that is highly fluorescent and has a high quantum yield. 9-BPPA has been used in a variety of scientific research applications, such as fluorescence microscopy and imaging, fluorescence spectroscopy, and mechanistic studies of enzyme-catalyzed reactions.
科学的研究の応用
9-(3-Bromophenyl)-10-phenylanthracene has been used in a variety of scientific research applications, such as fluorescence microscopy and imaging, fluorescence spectroscopy, and mechanistic studies of enzyme-catalyzed reactions. It has been used to study the interactions of proteins with DNA, as well as to study the binding of proteins to other molecules. 9-(3-Bromophenyl)-10-phenylanthracene has also been used in the study of photosynthesis, as it is highly fluorescent and has a high quantum yield. Additionally, 9-(3-Bromophenyl)-10-phenylanthracene has been used to study the mechanisms of enzyme-catalyzed reactions, such as the oxidation of alcohols and the hydrolysis of esters.
作用機序
The mechanism of action of 9-(3-Bromophenyl)-10-phenylanthracene is based on its fluorescence properties. 9-(3-Bromophenyl)-10-phenylanthracene is a highly fluorescent compound, meaning that when it is exposed to light, it emits light of a different wavelength. This fluorescence can be used to study the interactions of proteins with DNA, as well as to study the binding of proteins to other molecules. Additionally, 9-(3-Bromophenyl)-10-phenylanthracene can be used to study the mechanisms of enzyme-catalyzed reactions, such as the oxidation of alcohols and the hydrolysis of esters.
生化学的および生理学的効果
9-(3-Bromophenyl)-10-phenylanthracene is not known to have any biochemical or physiological effects in humans or animals. It is a synthetic compound and is not naturally occurring in the environment. Therefore, it is not known to have any adverse effects on humans or animals when used in scientific research.
実験室実験の利点と制限
The major advantage of using 9-(3-Bromophenyl)-10-phenylanthracene in scientific research is its fluorescence properties. 9-(3-Bromophenyl)-10-phenylanthracene is highly fluorescent and has a high quantum yield, making it ideal for use in fluorescence microscopy and imaging, fluorescence spectroscopy, and mechanistic studies of enzyme-catalyzed reactions. Additionally, 9-(3-Bromophenyl)-10-phenylanthracene is relatively easy to synthesize and is not known to have any adverse effects on humans or animals.
The main limitation of using 9-(3-Bromophenyl)-10-phenylanthracene in scientific research is its cost. 9-(3-Bromophenyl)-10-phenylanthracene is a synthetic compound and is relatively expensive to synthesize. Additionally, 9-(3-Bromophenyl)-10-phenylanthracene is not naturally occurring in the environment and therefore, it is not known to have any biochemical or physiological effects in humans or animals.
将来の方向性
The future of 9-(3-Bromophenyl)-10-phenylanthracene in scientific research is promising. 9-(3-Bromophenyl)-10-phenylanthracene has a wide range of applications, including fluorescence microscopy and imaging, fluorescence spectroscopy, and mechanistic studies of enzyme-catalyzed reactions. Additionally, 9-(3-Bromophenyl)-10-phenylanthracene can be used to study the interactions of proteins with DNA, as well as to study the binding of proteins to other molecules. In the future, 9-(3-Bromophenyl)-10-phenylanthracene may be used to study a variety of biological processes, such as the regulation of gene expression, the metabolism of drugs, and the development of new drugs. Additionally, 9-(3-Bromophenyl)-10-phenylanthracene may be used to study the mechanisms of enzyme-catalyzed reactions, such as the oxidation of alcohols and the hydrolysis of esters. Furthermore, 9-(3-Bromophenyl)-10-phenylanthracene may be used to study the interactions between proteins and other molecules, such as carbohydrates and lipids.
特性
IUPAC Name |
9-(3-bromophenyl)-10-phenylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17Br/c27-20-12-8-11-19(17-20)26-23-15-6-4-13-21(23)25(18-9-2-1-3-10-18)22-14-5-7-16-24(22)26/h1-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPNWZVLPLJEHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC(=CC=C5)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3-Bromophenyl)-10-phenylanthracene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL}-1,3-thiazol-2-amine](/img/structure/B1526591.png)
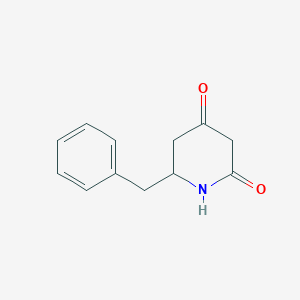
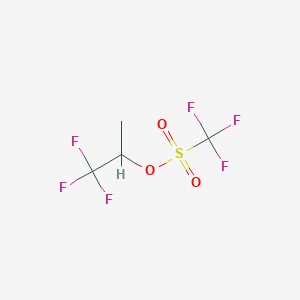
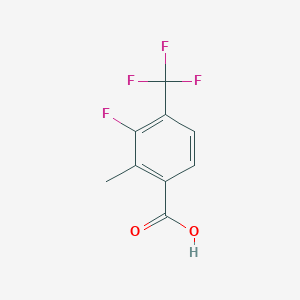
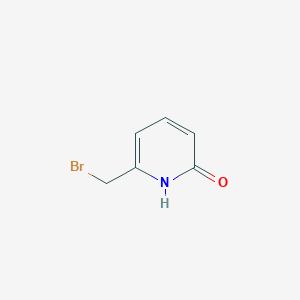
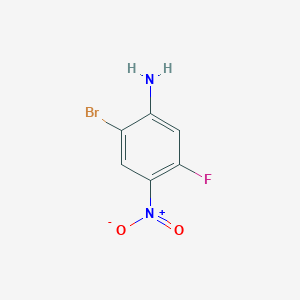
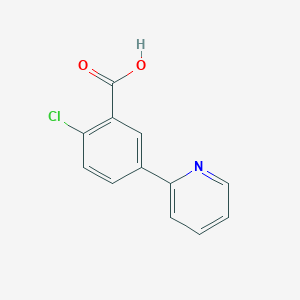
![2-Amino-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one](/img/structure/B1526603.png)
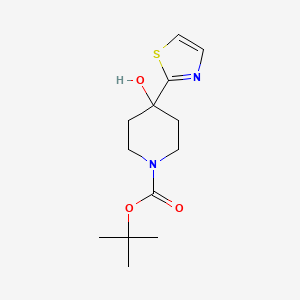
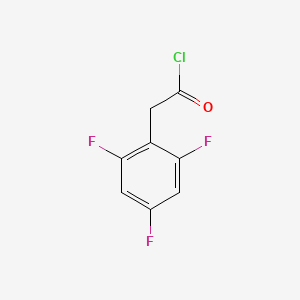
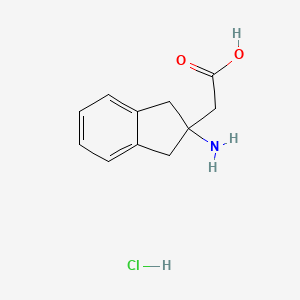
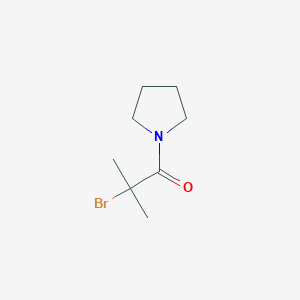
![3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine](/img/structure/B1526611.png)
